molecular formula C4H12N2O B565554 2-(2-Aminoethylamino)ethanol-d4 CAS No. 1246819-88-4

2-(2-Aminoethylamino)ethanol-d4

Cat. No.: B565554
CAS No.: 1246819-88-4
M. Wt: 108.177
InChI Key: LHIJANUOQQMGNT-KHORGVISSA-N
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Description

2-(2-Aminoethylamino)ethanol-d4 is a deuterium-labeled compound, which is a derivative of 2-(2-Aminoethylamino)ethanol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethylamino)ethanol-d4 plays a significant role in biochemical reactions due to its structural similarity to naturally occurring amino alcohols. It interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it can act as a substrate for enzymes like monoamine oxidase and transaminases, facilitating the study of enzyme kinetics and mechanisms. The deuterium labeling allows for the differentiation between the labeled and unlabeled forms, providing insights into the metabolic fate of the compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, it can modulate the activity of signaling molecules, thereby affecting downstream pathways. Additionally, it has been observed to alter gene expression profiles, potentially through epigenetic modifications or transcription factor interactions. The compound also impacts cellular metabolism by serving as a precursor or intermediate in metabolic reactions, influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as monoamine oxidase and transaminases, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites, providing insights into the compound’s metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)ethanol-d4 typically involves the deuteration of 2-(2-Aminoethylamino)ethanol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the final product are critical, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoethylamino)ethanol-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: Applied in the development of new materials and chemical processes .

Comparison with Similar Compounds

2-(2-Aminoethylamino)ethanol-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJANUOQQMGNT-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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